N-(3-Nitrophenyl)piperidine-4-carboxamide
Description
N-(3-Nitrophenyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 3-nitrophenyl group. This article compares its hypothesized properties and activities with well-characterized analogs.
Properties
IUPAC Name |
N-(3-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-12(9-4-6-13-7-5-9)14-10-2-1-3-11(8-10)15(17)18/h1-3,8-9,13H,4-7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRYJHHLEXGRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655418 | |
| Record name | N-(3-Nitrophenyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883106-61-4 | |
| Record name | N-(3-Nitrophenyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)piperidine-4-carboxamide typically involves the reaction of 3-nitroaniline with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction: The major product is N-(3-aminophenyl)piperidine-4-carboxamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Reactions
The compound can undergo several chemical reactions:
- Reduction : The nitro group can be reduced to an amino group, leading to derivatives like N-(3-aminophenyl)piperidine-4-carboxamide.
- Substitution : The nitro group can be replaced by other functional groups through nucleophilic substitution .
Chemistry
N-(3-Nitrophenyl)piperidine-4-carboxamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can yield various derivatives with distinct properties.
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : It has shown effectiveness against resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), with promising minimum inhibitory concentration (MIC) values .
- Anti-Angiogenic Effects : The compound inhibits angiogenesis, which is crucial in tumor growth and metastasis. Studies indicate its potential as a therapeutic agent in cancer treatment .
- Enzyme Inhibition : this compound has been evaluated for its inhibitory effects on enzymes like cathepsin K, which is involved in bone resorption. This suggests applications in treating osteoporosis and other bone-related diseases .
Medicinal Applications
The compound's ability to interact with specific molecular targets makes it a candidate for drug development. Its mechanisms include:
- Modulation of enzyme activity.
- Induction of apoptosis in cancer cells, as shown in studies with leukemia cell lines .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Antileukemic Activity : A study identified a derivative of this compound that inhibited the growth of human leukemia cells at low concentrations, suggesting its potential for cancer therapy .
- Inhibition of Nek2 Kinase : Research into small-molecule inhibitors targeting Nek2 kinase revealed that compounds similar to this compound could suppress tumor growth by inducing apoptosis .
Mechanism of Action
The mechanism of action of N-(3-Nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Piperidine-4-carboxamide Derivatives
Structural Modifications and Substituent Effects
The piperidine-4-carboxamide scaffold is highly versatile, with biological activity heavily dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Piperidine-4-carboxamide Derivatives
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity :
Synthetic Routes :
- Amide coupling (e.g., using isobutyl chloroformate and triethylamine) is a common method for piperidine-4-carboxamide synthesis, as seen in and .
Biological Activity
N-(3-Nitrophenyl)piperidine-4-carboxamide, with the molecular formula C12H15N3O3 and a molecular weight of 249.27 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound is synthesized through the reaction of 3-nitroaniline with piperidine-4-carboxylic acid, typically using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine. The presence of the nitro group at the para position significantly influences its chemical reactivity and biological activity.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules, leading to enzyme inhibition or receptor modulation. This mechanism is crucial in understanding its potential therapeutic effects against various diseases .
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. It has been studied for its effectiveness against resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies have shown promising results, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
Anti-Angiogenic Properties
The compound has also been investigated for its anti-angiogenic effects. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound has demonstrated the ability to inhibit angiogenesis in preclinical models, suggesting its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it shows promise as an inhibitor of cathepsin K, an enzyme involved in bone resorption and implicated in osteoporosis. This suggests potential applications in treating bone-related diseases .
Research Findings and Case Studies
A comprehensive review of literature reveals various studies focusing on the compound's biological activities:
Q & A
Q. Key Takeaways :
- Synthesis : Prioritize CDI-mediated coupling for scalability.
- Characterization : Combine crystallography with NMR for conformational clarity.
- Biological Studies : Use SAR to balance potency and bioavailability.
- Advanced Tools : SHELX for structural resolution; MD simulations for interaction mapping .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
